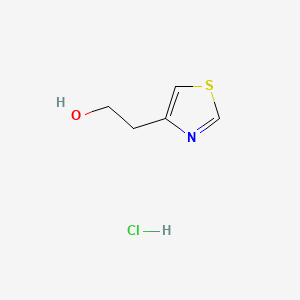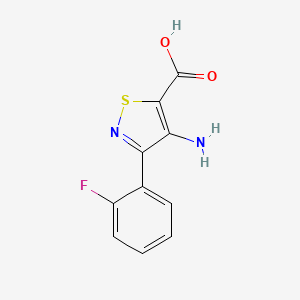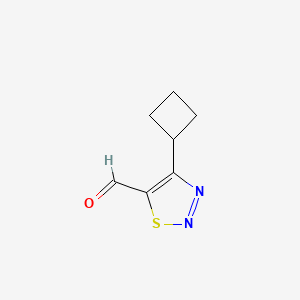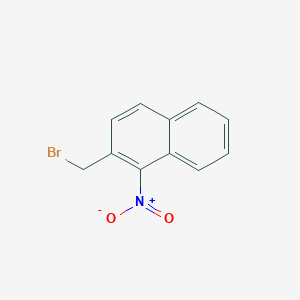
5-Amino-6-methylpyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-methylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H7N3O2 It is a derivative of pyrazine, characterized by the presence of an amino group at the 5th position, a methyl group at the 6th position, and a carboxylic acid group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methylpyrazine-2-carboxylic acid typically involves the reaction of 2,3-diaminopyrazine with acetic anhydride, followed by oxidation. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalytic processes to enhance yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-6-methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
5-Amino-6-methylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Amino-6-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylpyrazine-2-carboxylic acid: Lacks the amino group at the 5th position.
6-Methylpyrazine-2-carboxylic acid: Lacks the amino group at the 5th position.
5-Amino-2-pyrazinecarboxylic acid: Lacks the methyl group at the 6th position.
Uniqueness
5-Amino-6-methylpyrazine-2-carboxylic acid is unique due to the presence of both an amino group and a methyl group on the pyrazine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H7N3O2 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
5-amino-6-methylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c1-3-5(7)8-2-4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11) |
Clé InChI |
YGTXDOACBWLKIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-3-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid hydrochloride](/img/structure/B15307408.png)
![12H-Benzo[b]thioxanthen-12-one](/img/structure/B15307410.png)
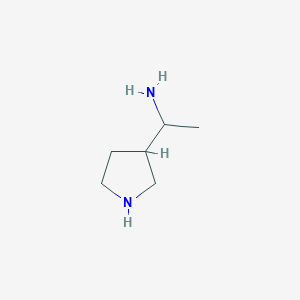
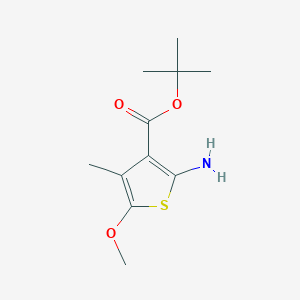
![3-Oxaspiro[5.5]undecan-7-amine](/img/structure/B15307424.png)
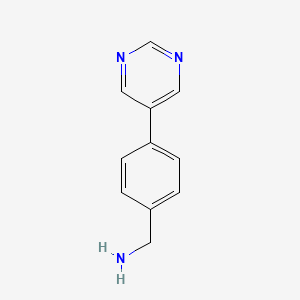
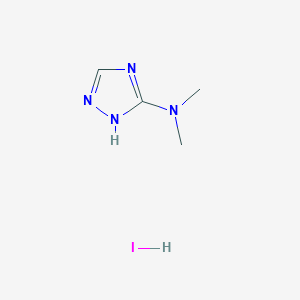
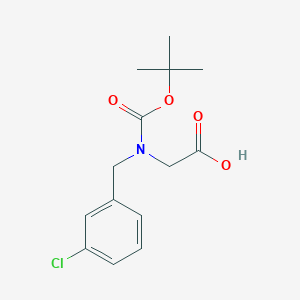
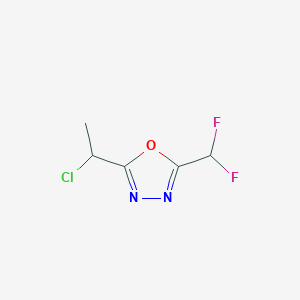
![1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride](/img/structure/B15307462.png)
